molecular formula C14H16N2O3S B1408438 2-(4-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester CAS No. 1715248-09-1

2-(4-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester

Cat. No. B1408438
CAS RN: 1715248-09-1
M. Wt: 292.36 g/mol
InChI Key: SILCKLYZCUTWLW-UHFFFAOYSA-N
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Description

The compound “2-(4-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester” is a derivative of 4-Methoxyphenylacetic acid . It is an ester derivative and can be used as an intermediate in the synthesis of various compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported via Schiff bases reduction route . The reaction of carbonitrile with N′-[(4-methoxyphenyl)methylidene]-2-cyanoacetohydrazide in boiling ethanol containing a few drops of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) yielded a compound with a similar structure .


Molecular Structure Analysis

The molecular structure of the compound consists of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively . The compound 1 consists of intermolecular C11—H11···N2 hydrogen bonding with C11···N21 = 3.463 (4) Å .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, carboxylic acids donate hydrogen ions if a base is present to accept them. They react in this way with all bases, both organic (for example, the amines) and inorganic .


Physical And Chemical Properties Analysis

The compound is likely to be a solid at room temperature . It is an ester derivative and can be used as an intermediate in the synthesis of various compounds .

Scientific Research Applications

Synthesis and Catalysis

The synthesis of esters, including those similar in structure to 2-(4-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester, via alkoxycarbonylation of unsaturated phytogenic substrates, is a significant area of research. This process is pivotal for producing ester products from alternative feedstocks, offering solutions for resource saving, waste minimization, and enhanced process efficiency in the chemical industry. High yields and selectivities to the desired products are achievable under mild conditions, particularly with the use of homogeneous palladium-diphosphine catalysts, highlighting the potential for new industrial applications (Sevostyanova & Batashev, 2023).

Environmental Impact and Degradation

Research into the environmental fate and behavior of esters, such as parabens (which share functional groups with the compound ), reveals insights into their biodegradability and persistence in aquatic environments. Despite treatments that efficiently remove these compounds from wastewater, they remain ubiquitous in surface waters and sediments. Their presence underscores the continuous introduction of ester-based products into the environment, necessitating further study on their stability, degradation, and potential formation of more persistent chlorinated by-products (Haman et al., 2015).

Drug Synthesis and Pharmaceutical Applications

The novel synthesis of pharmaceuticals, including proton pump inhibitors like omeprazole, emphasizes the importance of esters and their derivatives in drug development. The conversion of esters with Grignard reagents highlights the versatility and efficiency of esters in synthesizing key pharmaceutical compounds. Such processes underscore the role of ester functionalities in developing medications with improved yield and process simplicity (Saini et al., 2019).

Biopolymers and Materials Science

In materials science, the modification of natural polymers through esterification opens new avenues for creating biopolymers with specific properties. For example, the synthesis of xylan esters through chemical modification offers potential applications in drug delivery and as additives in various industrial applications, showcasing the adaptability of esterified biopolymers in developing new materials (Petzold-Welcke et al., 2014).

properties

IUPAC Name

ethyl 2-(4-methoxyanilino)-5-methyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-4-19-13(17)12-9(2)20-14(16-12)15-10-5-7-11(18-3)8-6-10/h5-8H,4H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILCKLYZCUTWLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)NC2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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